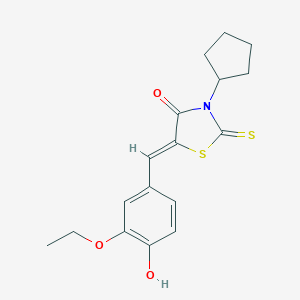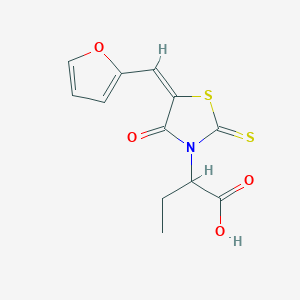
(E)-2-(5-(Furan-2-ylmethylen)-4-oxo-2-thioxothiazolidin-3-yl)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood. However, it has been suggested that this compound works by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in regulating glucose and lipid metabolism. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been shown to have various biochemical and physiological effects. It has been reported to improve insulin sensitivity, reduce blood glucose levels, and lower lipid levels in animal models. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also exhibited anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid in lab experiments include its easy synthesis, availability, and low toxicity. However, the limitations of using this compound in lab experiments include its instability in aqueous solutions, which may affect its activity, and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. These include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders. Further studies are also needed to elucidate its mechanism of action and optimize its dosage and administration route. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective PPAR-γ agonists.
Synthesemethoden
The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been reported using different approaches. One of the methods involves the reaction of furan-2-carbaldehyde, thiourea, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with butyl bromide to obtain the final compound. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
Elektrokatalytische Umwandlung von aus Biomasse gewonnenen Furanverbindungen
Furanverbindungen, einschließlich dieser, dienen als vielseitige Plattformmoleküle, die aus dem Abbau von lignocellulosehaltiger Cellulose gewonnen werden. Sie bieten einen entscheidenden Weg für die Umwandlung von erneuerbarer Biomasse . Die elektrokatalytische Umwandlung von Furanverbindungen unter Verwendung von erneuerbarem Strom stellt einen verlockenden Ansatz dar, um sie in wertsteigernde Chemikalien umzuwandeln .
Umwandlung in hochwertige Chemikalien
Diese Verbindung kann in hochwertige Chemikalien umgewandelt werden, darunter Furfurylamin, C6-Carbonsäure (d. h. Furandicarbonsäure), Furfuralalkohol, Aromaten, Levulinsäure, Maleinsäure, Bernsteinsäure, Furoesäure und Cyclopentanon . Diese Umwandlung kann durch chemo-katalytische und/oder bio-katalytische Prozesse erreicht werden .
Umwandlung erneuerbarer Biomasse
Erneuerbare Biomasse mit ihren reichlich vorhandenen Ressourcen bietet eine praktikable Lösung, um die Energiekrise zu bewältigen und die Umweltverschmutzung zu verringern. Furanverbindungen, einschließlich dieser, dienen als vielseitige Plattformmoleküle, die aus dem Abbau von lignocellulosehaltiger Cellulose gewonnen werden, und bieten einen entscheidenden Weg für die Umwandlung von erneuerbarer Biomasse .
Lösung der Energiekrise
Wie oben erwähnt, können Furanverbindungen, einschließlich dieser, bei der Umwandlung von erneuerbarer Biomasse verwendet werden. Dieser Prozess bietet eine praktikable Lösung, um die Energiekrise zu bewältigen
Eigenschaften
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYHNILKPWNML-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363375.png)
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363376.png)
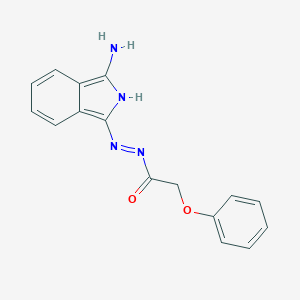
![5-butyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363386.png)
![N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide](/img/structure/B363387.png)

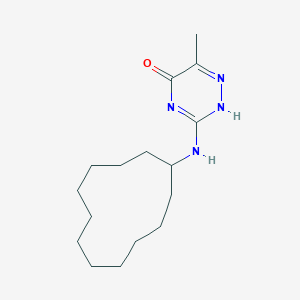
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B363396.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B363407.png)
![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)
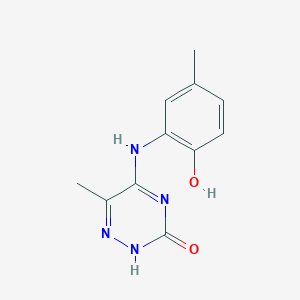

![4-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B363445.png)
